Cas no 2136776-87-7 (3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one)

3-Amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one is a chiral heterocyclic compound featuring a fused pyridinone and tetrahydrofuran (oxolane) structure. Its key advantages include a stereochemically defined (2R)-oxolan-2-ylmethyl substituent, which enhances selectivity in synthetic applications, particularly in asymmetric catalysis and medicinal chemistry. The amino and dihydropyridinone moieties offer versatile reactivity, enabling functionalization at multiple sites for the development of pharmacologically active intermediates or ligands. The compound’s rigid framework and electron-rich nitrogen centers make it a valuable scaffold for designing enzyme inhibitors or metal-coordinating agents. Its stability under ambient conditions further facilitates handling and storage in research settings.
3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one structure
2136776-87-7 structure
Product Name:3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one
CAS No:2136776-87-7
MF:C10H14N2O2
MW:194.230362415314
CID:5754554
PubChem ID:165873561
Update Time:2025-05-24

3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2136776-87-7
    • EN300-1110884
    • 3-amino-1-{[(2R)-oxolan-2-yl]methyl}-1,4-dihydropyridin-4-one
    • 3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one
    • Inchi: 1S/C10H14N2O2/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6,11H2/t8-/m1/s1
    • InChI Key: XDBIVLAEQYQQTC-MRVPVSSYSA-N
    • SMILES: O1CCC[C@@H]1CN1C=CC(C(=C1)N)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55.6Ų

3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one Pricemore >>

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Additional information on 3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one

3-Amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one: A Comprehensive Overview

The compound CAS No. 2136776-87-7, also known as 3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of dihydropyridines, which are well-known for their versatile chemical properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The molecule's structure features a dihydropyridine ring system with an amino group at position 3 and a (2R)-oxolan-2-ylmethyl substituent at position 1, making it a unique derivative within this class.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as enantioselective catalysis and microwave-assisted synthesis. These techniques not only enhance the yield and purity of the compound but also contribute to its scalability for large-scale production. The stereochemistry at the (2R) configuration of the oxolane ring is critical, as it influences the compound's biological activity and physical properties. Researchers have demonstrated that this stereochemistry plays a pivotal role in determining the molecule's solubility, stability, and reactivity under various conditions.

In terms of applications, 3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one has shown promise in the field of drug discovery. Its dihydropyridine core is a common scaffold in cardiovascular medications, particularly calcium channel blockers. The amino group at position 3 introduces additional functional versatility, allowing for further chemical modifications to target specific biological pathways. Recent studies have explored its potential as a precursor for bioactive molecules with anti-inflammatory and antioxidant properties.

The compound's ability to undergo various chemical transformations makes it an attractive starting material for medicinal chemists. For instance, the oxolane ring can be opened under specific conditions to introduce new functional groups or to facilitate further cyclization reactions. This adaptability underscores its value in combinatorial chemistry and high-throughput screening campaigns aimed at discovering novel therapeutic agents.

From an environmental standpoint, the synthesis and application of CAS No. 2136776-87-7 have been designed with sustainability in mind. Modern green chemistry principles have been integrated into its production processes to minimize waste and reduce energy consumption. This aligns with global efforts to promote eco-friendly practices in the chemical industry while maintaining high standards of product quality.

In conclusion, 3-amino-1-{(2R)-oxolan-2-ylmethyl}-1,4-dihydropyridin-4-one represents a compelling example of how advanced synthetic techniques and innovative research can lead to valuable chemical entities with diverse applications. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in both academic research and industrial development.

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